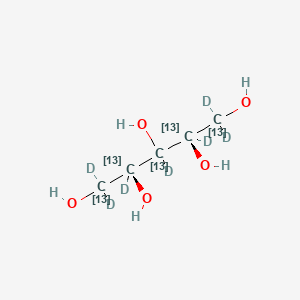
Xylitol-13C5,d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylitol-13C5,d7 is a stable isotope-labeled compound of xylitol, a five-carbon sugar alcohol. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Xylitol itself is naturally found in many fruits and vegetables and is widely used as a sugar substitute due to its sweetening properties and lower caloric content compared to sucrose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Xylitol-13C5,d7 involves the incorporation of carbon-13 and deuterium into the xylitol molecule. This can be achieved through chemical synthesis or microbial fermentation methods. In chemical synthesis, labeled precursors such as carbon-13 labeled glucose or xylose are used. The process involves catalytic hydrogenation of these precursors under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of xylitol typically involves the catalytic hydrogenation of xylose derived from hemicellulosic hydrolysates. The biotechnological production of xylitol using microorganisms such as yeast and bacteria is also gaining importance due to its eco-friendly nature and lower energy requirements .
Analyse Des Réactions Chimiques
Types of Reactions
Xylitol-13C5,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and chemical behavior of xylitol in different environments.
Common Reagents and Conditions
Oxidation: Xylitol can be oxidized using reagents such as nitric acid or potassium permanganate to produce xylonic acid.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or nickel can reduce xylitol to other sugar alcohols.
Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include xylonic acid, ethylene glycol, and propylene glycol, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Xylitol-13C5,d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of xylitol metabolism in living organisms.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders and other medical conditions.
Industry: Applied in the production of polymers and as a standard in environmental pollutant detection
Mécanisme D'action
Xylitol-13C5,d7 exerts its effects by being taken up by microorganisms and accumulating intracellularly. It is then transported into an energy-consuming cycle, inhibiting the growth of microorganisms such as Streptococcus mutans, which are responsible for dental caries. This mechanism is beneficial in dental hygiene products to prevent tooth decay .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xylitol-d7: A deuterium-labeled version of xylitol used in similar research applications.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used as a diuretic and in medical applications.
Uniqueness
Xylitol-13C5,d7 is unique due to its dual labeling with carbon-13 and deuterium, making it highly valuable in detailed metabolic and structural studies. This dual labeling provides more precise and comprehensive data compared to single-labeled compounds.
Propriétés
Formule moléculaire |
C5H12O5 |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
(2R,4S)-1,1,2,3,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1+1D2,2+1D2,3+1D,4+1D,5+1D |
Clé InChI |
HEBKCHPVOIAQTA-ULXGNIFPSA-N |
SMILES isomérique |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([13C@]([2H])([13C]([2H])([2H])O)O)O)O |
SMILES canonique |
C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


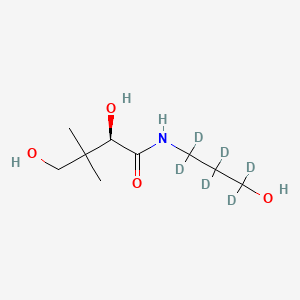
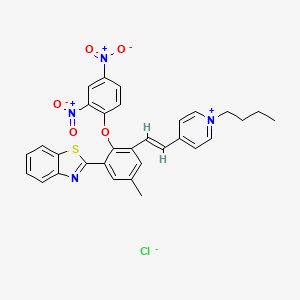


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
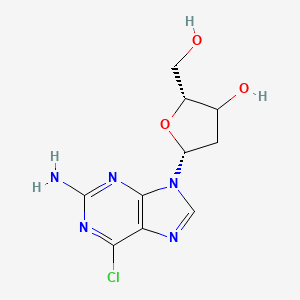
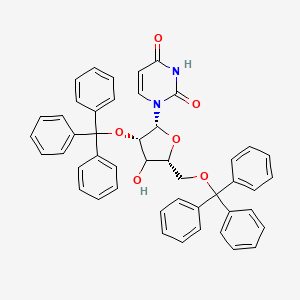
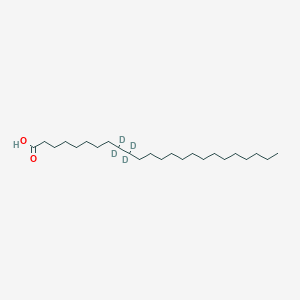
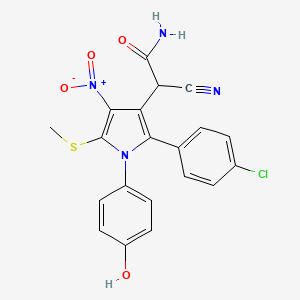
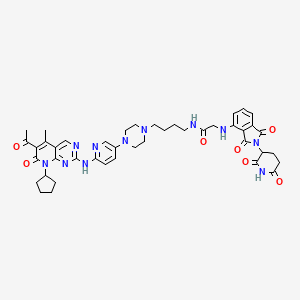
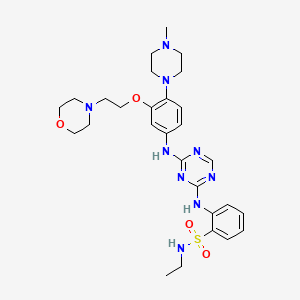
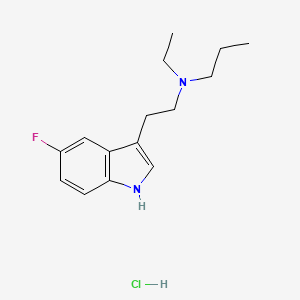

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
